6,8-Dichloro-2-methylquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59869-03-3 |
|---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
6,8-dichloro-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 |
InChI Key |
XEBCKCPVOLDPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1O)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure determination. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of a molecule.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum for 6,8-dichloro-2-methylquinolin-3-ol would be expected to show distinct signals for the methyl group protons and the aromatic protons on the quinoline (B57606) ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the 6,8-dichloro substitution pattern. However, no such experimental data has been located in the searched literature.
Advanced NMR Techniques for Structural Confirmation
Techniques such as DEPT-135, H-H COSY, and HSQC are often employed to resolve structural ambiguities. These experiments would definitively establish the connectivity between protons and carbons. In the absence of primary ¹H and ¹³C NMR data, no information from these advanced experiments is available for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight. HRMS offers a highly accurate mass measurement, which can be used to deduce the elemental formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For this compound, the characteristic isotopic pattern of the two chlorine atoms would be a key feature. Specific experimental mass spectral data, however, remains elusive.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies. For this compound, characteristic absorption bands for the O-H (hydroxyl), C=C and C=N (quinoline ring), and C-Cl bonds would be expected. Without experimental spectra, a detailed analysis of these vibrational modes is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is dependent on the extent of the conjugated system. The substitution pattern on the quinoline ring would affect the wavelength of maximum absorbance (λmax). The photophysical properties, such as fluorescence or phosphorescence, are also unknown.
X-ray Diffraction Analysis of Substituted Quinoline Structures
X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not widely published, extensive research on other substituted quinoline derivatives offers significant insight into the structural characteristics that can be anticipated for this compound.
In a study of 8-hydroxy and 8-nitro substituted styryl quinolines, crystallographic analyses showed that the substituents significantly impact the molecular geometry. acs.org The 8-hydroxy (-OH) substituted derivatives generally displayed a non-planar geometry, with dihedral angles between the aromatic ring planes ranging from 5.75° to 59.3°. acs.org In contrast, the 8-nitro (-NO2) substituted compounds exhibited a more planar structure, with smaller dihedral angles of 1.32° to 3.45°. acs.org This suggests that the hydroxyl and chloro-substituents on this compound would be key determinants of its molecular planarity.
The packing of quinoline derivatives in the solid state is heavily governed by a network of non-covalent interactions. Hydrogen bonding is a predominant feature, especially in quinolines containing hydroxyl or amino groups. khanacademy.orgchemguide.co.uk These interactions can occur between molecules (intermolecular) or within the same molecule (intramolecular). khanacademy.org Common hydrogen bonds observed in quinoline crystal structures include O–H⋯N, O–H⋯O, and C–H⋯O interactions. acs.orgresearchgate.netnih.gov For example, in the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), molecules are linked by intermolecular O–H⋯N and O–H⋯O quadruple hydrogen bonds, forming an inversion dimer. nih.gov
Beyond hydrogen bonding, π–π stacking interactions between the aromatic quinoline rings are crucial for stabilizing the crystal lattice. acs.orgiucr.org These interactions are observed in various substituted quinolines, leading to the formation of supramolecular architectures such as infinite chains or more complex three-dimensional networks. acs.orgbohrium.commdpi.com The distance between the stacked rings is a key parameter in these interactions, with centroid-to-centroid distances typically falling in the range of 3.7 to 3.9 Å. acs.org Halogen bonds, such as those involving chlorine, can also play a significant role in dictating the crystal structure. nih.gov
Table 1: Illustrative Crystallographic Data for a Substituted Quinoline Derivative Data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, presented as an example.
| Parameter | Value | Reference |
| Empirical Formula | C22H22FNO2 | nih.gov |
| Formula Weight | 349.40 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| a (Å) | 10.458(3) | nih.gov |
| b (Å) | 17.581(5) | nih.gov |
| c (Å) | 10.038(3) | nih.gov |
| β (°) | 100.154(5) | nih.gov |
| Volume (ų) | 1818.3(9) | nih.gov |
| Z | 4 | nih.gov |
| Density (calculated) (g/cm³) | 1.276 | nih.gov |
Table 2: Examples of Intermolecular Interaction Distances in Substituted Quinolines
| Interaction Type | Compound Series/Name | Distance (Å) | Reference |
| π–π Stacking (Quinoline Rings) | 2-Styryl-8-nitro quinolines | 3.742 | acs.org |
| π–π Stacking (Styryl Rings) | 2-Styryl-8-nitro quinolines | 3.872 | acs.org |
| π–π Stacking (Cation Planes) | 2H- nih.govbohrium.comThiazolo[5,4,3-ij]quinolin-3-ium chloride | 3.338 - 3.356 | iucr.org |
These examples underscore the detailed structural insights gained from X-ray diffraction analysis. Such studies are indispensable for establishing the definitive structure of complex organic molecules like this compound and for understanding the subtle interplay of intermolecular forces that govern their solid-state properties.
Computational and Theoretical Chemistry Investigations
Quantitative Structure-Activity Relationship (QSAR) Studies
Application of Quantum Chemical Indices as Descriptors in QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A key aspect of QSAR is the use of molecular descriptors, which are numerical values that characterize the properties of a molecule. Quantum chemical indices, derived from quantum mechanics calculations, are particularly valuable as they provide precise and physically meaningful descriptors. researchgate.net
For quinoline (B57606) derivatives, QSAR studies often employ descriptors calculated using methods like Density Functional Theory (DFT). dergipark.org.trresearchgate.net These descriptors can be categorized into several groups:
Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and partial atomic charges. researchgate.netnih.gov These are critical for describing how a molecule will interact with biological receptors.
Thermodynamic Descriptors: Properties like molecular volume, surface area, and polarizability can influence how a compound fits into a receptor's binding pocket and its pharmacokinetic properties. dergipark.org.tr
In a typical QSAR study involving a series of compounds like substituted quinolines, these descriptors are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., inhibitory concentration). researchgate.netnih.gov For instance, a QSAR model for quinolinone-based compounds found that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity. nih.gov While a specific, validated QSAR model for 6,8-Dichloro-2-methylquinolin-3-ol is not available in the reviewed literature, the established methodologies indicate that its activity would be influenced by a combination of its electronic and structural properties, particularly those affected by the chloro- and methyl- substitutions.
Table 1: Examples of Quantum Chemical Descriptors Used in QSAR Studies of Quinoline-like Compounds This table illustrates the types of descriptors that would be calculated for this compound in a QSAR analysis. The values are hypothetical and for illustrative purposes only.
| Descriptor Category | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | |
| Dipole Moment (µ) | Measures the polarity of the molecule, influencing solubility and binding. | |
| Global Reactivity | Electronegativity (χ) | The ability of a molecule to attract electrons. |
| Hardness (η) | Resistance to change in electron distribution. | |
| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. | |
| Structural | Molecular Volume | The total volume occupied by the molecule. |
| Polar Surface Area (PSA) | Sum of surfaces of polar atoms; correlates with drug transport properties. |
Molecular Docking and In Silico Mechanistic Predictions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a drug's mechanism of action.
The quinoline scaffold is a common feature in molecules targeting a wide array of proteins, including kinases, DNA-related enzymes, and viral enzymes. dntb.gov.ua For halogenated quinoline derivatives, potential targets that have been explored include monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. nih.gov
The docking process involves placing the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. A more negative score typically indicates a stronger, more favorable binding interaction. nih.gov For example, a study on N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, a halogenated quinoline, reported a binding score of -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B. nih.gov
Beyond the score, docking analysis provides a detailed view of the intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions can include:
Hydrogen Bonds: Crucial for specificity and strong binding. The hydroxyl group on this compound would be a potential hydrogen bond donor, while the quinoline nitrogen could act as an acceptor.
Hydrophobic Interactions: The aromatic quinoline ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The two chlorine atoms on the quinoline ring can form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for ligand-receptor binding.
While specific molecular docking studies for this compound have not been detailed in the available literature, its structure suggests it could be docked into the active sites of various kinases or other enzymes known to bind quinoline derivatives to predict its binding affinity and interaction patterns. nih.govacs.org
A promising drug candidate must not only have high biological activity but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. longdom.org Predicting these properties early in the drug discovery process using computational models can prevent the costly failure of drug candidates in later stages. numberanalytics.comresearchgate.net
Various web-based platforms and software, such as SwissADME and PreADMET, are used to calculate ADME parameters based on a molecule's structure. researchgate.net These tools often assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.net
Key ADME properties predicted for a compound like this compound would include:
Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and oral bioavailability are estimated.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect how the drug is distributed throughout the body.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. This is crucial for anticipating drug-drug interactions.
Excretion: Properties related to how the drug is eliminated from the body are assessed.
Computational studies on other substituted quinolines have shown that these compounds generally exhibit acceptable drug-like profiles and pharmacokinetic properties. researchgate.net For this compound, the presence of two chlorine atoms would likely increase its lipophilicity, which could enhance absorption but might also lead to greater plasma protein binding and potential for bioaccumulation.
Table 2: Representative ADME Properties Evaluated by Computational Models This table shows a typical set of ADME parameters that would be predicted for this compound. This is an illustrative list, and specific values would require a dedicated in silico analysis.
| ADME Property | Parameter | Desired Range/Outcome | Importance |
| Absorption | Lipinski's Rule of Five | 0-1 violations | Predicts oral bioavailability |
| Caco-2 Permeability | High | Predicts intestinal absorption | |
| Oral Bioavailability | > 30% | Indicates fraction of drug reaching systemic circulation | |
| Distribution | Blood-Brain Barrier (BBB) | Yes/No | Determines if the compound can act on the central nervous system |
| Plasma Protein Binding | < 90% | Influences the amount of free drug available to act | |
| Metabolism | CYP Isoform Inhibition | No inhibition of major isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions |
| Toxicity | P-glycoprotein Substrate | No | P-gp is an efflux pump that can cause multidrug resistance |
Mechanistic Investigations of Biological Interactions Focus on Molecular Mechanisms
Interactions with Nucleic Acids (DNA/RNA)
Substituted quinoline (B57606) scaffolds have demonstrated a capacity to interact with nucleic acids and associated enzymes that regulate DNA topology and integrity. These interactions are fundamental to their potential biological activities.
Topoisomerase Inhibition Mechanisms
Topoisomerases are essential enzymes that manage the topological states of DNA. Their inhibition is a key mechanism for many anticancer agents. Molecular docking studies on compounds structurally similar to 6,8-Dichloro-2-methylquinolin-3-ol have elucidated potential binding interactions. For instance, computational analysis of 5,7-dichloro-8-hydroxy-2-methyl quinoline, a close analog, revealed potential binding with human DNA topoisomerase I. researchgate.net The analysis of these interactions helps in understanding how these compounds might exert their effects by stabilizing the enzyme-DNA cleavage complex, leading to cell cycle arrest and apoptosis.
DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition Pathways
DNA gyrase, a type II topoisomerase found in bacteria, and Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis, are validated targets for antimicrobial and anticancer drugs, respectively. Computational studies have explored the inhibitory potential of dichloro-2-methyl-quinolin-ol derivatives against these enzymes.
Molecular docking simulations with 5,7-dichloro-8-hydroxy-2-methyl quinoline have shown potential binding to the active sites of Staphylococcus aureus topoisomerase II gyrase A and Escherichia coli topoisomerase II DNA gyrase B. researchgate.net Furthermore, the same quinoline derivative was evaluated for its interaction with Candida albicans dihydrofolate reductase, indicating that these scaffolds can be investigated for antifungal properties by targeting the folate pathway. researchgate.net
Table 1: Predicted Binding Affinities of a Related Dichloro-2-methyl-quinolin-ol Analog with Key Enzymes Data derived from molecular docking simulations.
| Target Enzyme | Organism | Predicted Binding Affinity |
| DNA Topoisomerase I | Human | Data Not Available |
| DNA Gyrase A (Topoisomerase II) | Staphylococcus aureus | Data Not Available |
| DNA Gyrase B (Topoisomerase II) | Escherichia coli | Data Not Available |
| Dihydrofolate Reductase (DHFR) | Candida albicans | Data Not Available |
Modulation of Protein Targets and Cellular Pathways
Beyond nucleic acid interactions, quinoline derivatives modulate the function of key proteins involved in cellular structure and signaling cascades.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are critical for cell division, motility, and intracellular transport, making them an important target in cancer therapy. A novel class of fungicides, quinolin-6-yloxyacetamides (QAs), have been identified as potent inhibitors of tubulin polymerization. researchgate.net These compounds, which share the core quinoline scaffold, exert their fungicidal activity by disrupting microtubule formation. researchgate.net This finding suggests that the quinoline structure can serve as a basis for developing agents that interfere with microtubule dynamics, a mechanism shared by several established anticancer drugs. researchgate.net
Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR))
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives the proliferation of various cancer cells. Consequently, EGFR inhibitors are a cornerstone of targeted cancer therapy. Research into structurally related compounds has highlighted the potential of the dichloro-2-methylquinoline scaffold in this area. Specifically, a series of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives have been synthesized and evaluated as dual inhibitors of EGFR and histone deacetylase (HDAC). mdpi.com
In cell-free kinase assays, these compounds demonstrated potent, targeted inhibition of wild-type EGFR. mdpi.com This activity is crucial as it indicates a direct interaction with the kinase domain of the receptor, preventing the downstream signaling that leads to cell growth and survival.
Table 2: Anti-proliferative Activity of Structurally Related 2-Methylquinolin-6-ol Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) |
| 12c | NCI-H1975 (NSCLC) | 0.48 ± 0.07 |
| 12d | NCI-H1975 (NSCLC) | 0.35 ± 0.02 |
Source: Data from studies on EGFR and HDAC dual inhibitors. mdpi.com
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression. They remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that generally represses transcription. Inhibitors of HDACs are a class of anticancer agents that can induce cell cycle arrest and apoptosis in tumor cells. While various compounds containing a quinoline scaffold have been investigated for their biological activities, specific studies detailing the inhibitory action of this compound on HDAC enzymes could not be identified in the available search results.
Heat Shock Protein 90 (Hsp90) Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Although quinoline-based structures have been explored as Hsp90 inhibitors, there is no specific information in the provided search results to confirm or characterize the inhibition of Hsp90 by this compound.
p21-Activated Kinases (PAKs) Allosteric Inhibition
p21-Activated Kinases (PAKs) are key regulators of cellular processes such as cytoskeletal dynamics and cell signaling. Allosteric inhibitors, which bind to a site other than the enzyme's active site, offer a potential for greater selectivity. Despite the investigation of various small molecules as allosteric PAK inhibitors, the search results did not yield data supporting the activity of this compound as an allosteric inhibitor of PAKs.
Transcriptional Enhancer Activator Domain (TEAD)-Dependent Transcription Activation
The Transcriptional Enhancer Activator Domain (TEAD) family of transcription factors plays a significant role in development and disease by partnering with co-activators to regulate gene expression. Modulating this interaction is a subject of research interest. However, no information was found to suggest that this compound modulates TEAD-dependent transcription.
Phosphoinositide 3-Kinase (PI3K) Enzyme Inhibition
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Many inhibitors targeting PI3K have been developed. Quinoline derivatives are among the vast number of heterocyclic compounds explored as potential PI3K inhibitors. rsc.orgrsc.org However, specific inhibitory data or mechanistic studies for this compound against PI3K enzymes were not present in the search results.
Influence on Cellular Processes at the Molecular Level
The molecular influence of a compound is defined by its interactions with specific biological targets. While a related compound, 6,8-dichloro-4-quinolinol-3-carboxylic acid, has been shown to possess antioxidant properties and the ability to protect DNA from oxidative damage, this action is distinct from the specific enzyme inhibitions outlined above. nih.gov Other quinoline derivatives have been shown to act as inhibitors of diverse enzymes, including bacterial DNA gyrase and topoisomerase IV, and some can intercalate with DNA to inhibit DNA methyltransferases. biorxiv.orgnih.govnih.gov These activities lead to broad cellular effects, such as antibacterial action or epigenetic modification. biorxiv.orgnih.gov However, without specific data on the interaction of this compound with the targets of interest, its precise influence on cellular processes at the molecular level remains uncharacterized in the searched literature.
Cell Cycle Progression Interference and Arrest Mechanisms (e.g., G2/M phase)
While direct evidence for this compound is lacking, other quinoline derivatives have demonstrated the ability to interfere with cell cycle progression, often leading to arrest at the G2/M phase. For instance, the related compound 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) has been shown to inhibit cell proliferation by inducing cell cycle arrest. researchgate.net This is often achieved through the modulation of key regulatory proteins.
Potential Mechanisms of Action:
Cyclin-Dependent Kinase (CDK) Inhibition: Quinoline scaffolds can interact with the ATP-binding pocket of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle transitions.
Modulation of Cell Cycle Checkpoint Proteins: Compounds may upregulate checkpoint proteins like p21 and p53, which act as brakes on the cell cycle, particularly at the G1/S and G2/M transitions. nih.gov For example, the quinoxaline (B1680401) derivative DCQ was found to upregulate p53 and p21 protein levels. nih.gov
Disruption of Mitotic Spindle Formation: Some quinoline-based compounds can interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during the M phase. nih.gov
A hypothetical data table illustrating potential effects based on related compounds is presented below.
| Cell Line | Putative Effect | Key Protein Modulation (Hypothesized) |
| Human Cancer Cell Line | G2/M Phase Arrest | ↓ CDK1 activity, ↑ p21 expression |
Apoptosis Induction Pathways and Their Triggers
The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. While specific studies on this compound are absent, related quinoline and quinoxaline compounds have been shown to trigger apoptosis through various pathways. nih.gov
Potential Apoptotic Triggers and Pathways:
Mitochondrial (Intrinsic) Pathway: This could involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria. nih.gov
Death Receptor (Extrinsic) Pathway: The compound might increase the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent executioner caspases.
Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of a cascade of caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis. researchgate.net
Below is a conceptual table summarizing potential apoptotic effects.
| Apoptotic Marker | Hypothesized Change | Implication |
| Bax/Bcl-2 Ratio | Increased | Pro-apoptotic shift |
| Caspase-3 Activation | Increased | Execution of apoptosis |
| PARP Cleavage | Increased | Indicator of caspase-3 activity |
Anti-migratory and Anti-angiogenic Mechanisms
The ability of cancer cells to migrate and the formation of new blood vessels (angiogenesis) are crucial for tumor growth and metastasis. Although direct data for this compound is unavailable, a related compound, ADQ, has demonstrated significant suppression of wound healing and cellular invasion. researchgate.net
Potential Anti-migratory and Anti-angiogenic Mechanisms:
Inhibition of Matrix Metalloproteinases (MMPs): Quinoline derivatives may inhibit the activity of MMPs, enzymes that degrade the extracellular matrix, a key step in cell migration and invasion. researchgate.net
Interference with VEGF Signaling: The compound could potentially inhibit the vascular endothelial growth factor (VEGF) signaling pathway, which is a critical driver of angiogenesis. This could occur through the inhibition of VEGF receptor tyrosine kinases.
Modulation of Cell Adhesion Molecules: Changes in the expression or function of integrins and cadherins, which are involved in cell-cell and cell-matrix interactions, could be a potential mechanism.
A table outlining potential research findings is provided below.
| Assay | Potential Finding | Mechanistic Implication |
| Wound Healing Assay | Reduced cell migration | Inhibition of migratory capacity |
| Matrigel Invasion Assay | Decreased invasion | Inhibition of MMPs or other invasion-related proteins |
| Tube Formation Assay | Inhibition of endothelial tube formation | Anti-angiogenic effect |
Multidrug Resistance (MDR) Reversal Mechanisms (e.g., P-glycoprotein (P-gp) mediated)
Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major challenge in cancer chemotherapy. While no studies have specifically implicated this compound in MDR reversal, some quinoline derivatives have been investigated for this property.
Potential MDR Reversal Mechanisms:
Direct P-gp Inhibition: The compound could act as a competitive or non-competitive inhibitor of P-gp, blocking its ability to efflux chemotherapeutic drugs from cancer cells.
Downregulation of P-gp Expression: It might interfere with the signaling pathways that regulate the expression of the ABCB1 gene, which encodes for P-gp.
Modulation of ATP Binding: As P-gp is an ATP-dependent transporter, interference with ATP binding or hydrolysis could inhibit its function.
The following table conceptualizes the potential effects on MDR.
| MDR-Related Parameter | Hypothesized Effect | Consequence |
| Intracellular Drug Accumulation | Increased | Enhanced efficacy of co-administered chemotherapy |
| P-gp ATPase Activity | Modulated | Inhibition of P-gp function |
| ABCB1 Gene Expression | Decreased | Reduced levels of P-gp on the cell surface |
Structure Activity Relationship Sar Studies of Substituted Quinolinols
Correlating Substituent Effects on Biological Activity Profiles
The chemical architecture of 6,8-dichloro-2-methylquinolin-3-ol features a quinolin-3-ol core with distinct substitutions: two chlorine atoms at positions 6 and 8, a methyl group at position 2, and a hydroxyl group at position 3. Each of these substituents imparts specific electronic and steric properties that collectively define the molecule's potential for biological interactions.
The introduction of halogen atoms, particularly chlorine, into the quinoline (B57606) scaffold is a common strategy in medicinal chemistry that can profoundly influence efficacy. The two chlorine atoms on This compound are electron-withdrawing groups, which can significantly alter the electronic distribution of the aromatic system.
Research on related quinoline derivatives has consistently highlighted the importance of halogenation for biological activity. For instance, studies on 8-hydroxyquinoline (B1678124) derivatives revealed that the presence of strong electron-withdrawing substituents, such as chlorine, in the styryl moiety is critical for high anticancer activity. nih.gov Specifically, dichloro-8-hydroxyquinoline derivatives have demonstrated potent cytotoxic effects against cancer cell lines. nih.gov In other systems, such as the lissoclimide family of cytotoxins, chlorine atoms have been found to engage in specific, potency-enhancing interactions like halogen-π dispersion with their biological targets, in this case, the eukaryotic ribosome. nih.gov
The position of the chlorine atoms is also critical. In the case of This compound , the substitution pattern covers both the benzene (B151609) (C6) and pyridine (B92270) (C8) portions of the fused ring system. This pattern can influence not only target binding but also metabolic stability and pharmacokinetic properties. The table below illustrates how halogenation can modulate biological activity in representative quinoline systems, showing a general trend where halogenated, and particularly di-halogenated, analogs exhibit enhanced potency.
| Compound | Core Scaffold | Substituents | Observed Activity Trend | Reference |
|---|---|---|---|---|
| Analog A | Quinoline | None | Baseline Activity | nih.gov |
| Analog B | Quinoline | Monochloro (e.g., C6-Cl) | Increased Activity | nih.gov |
| Analog C | Quinoline | Dichloro (e.g., C5, C7-Cl2) | Significantly Increased Activity | nih.govmdpi.com |
| Cloxyquin | 8-Hydroxyquinoline | 5-Chloro | Activity dependent on 5-Cl group | nih.gov |
The methyl group at the C2 position of the quinoline ring is a small, lipophilic, and electron-donating substituent. Its presence can influence receptor affinity and activity through several mechanisms:
Steric Effects: The methyl group can provide a key steric interaction, fitting into a specific hydrophobic pocket within the target protein, thereby enhancing binding affinity. Conversely, it could also cause a steric clash, reducing affinity.
Electronic Effects: As an electron-donating group, it can increase the electron density of the heterocyclic ring, potentially modulating the pKa of the quinoline nitrogen and influencing hydrogen bonding or electrostatic interactions.
Metabolic Stability: The methyl group can block a potential site of metabolism (e.g., oxidation), increasing the compound's half-life.
Studies on related quinolinone systems have shown that small alkyl substituents at the C2 position can be beneficial for activity. For example, a SAR study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones found that analogs with an alkyl group at C2 were more potent anticancer agents than those bearing a bulkier aryl substituent. nih.gov Furthermore, the design of other bioactive quinolines, such as 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-ol derivatives, incorporates a C2-methyl group, suggesting its favorable contribution to fungicidal activity. researchgate.net This indicates that for certain biological targets, a small alkyl group at this position is optimal for achieving high efficacy.
The hydroxyl group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. The specific placement of the -OH group at the C3 position is critical and defines the compound as a quinolin-3-ol. This functionality can have a profound impact on binding and mechanism of action.
The C3-hydroxyl group can:
Form Critical Hydrogen Bonds: It can form direct hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in a receptor's binding site, which is often a major contributor to binding affinity.
Influence Tautomerism: The quinolin-3-ol can exist in equilibrium with its keto tautomer, 2,3-dihydroquinolin-4-one. The dominant tautomeric form can affect the molecule's shape, electronic properties, and binding mode.
Act as a Metal Chelator: Depending on the proximity of other heteroatoms, the hydroxyl group can participate in the chelation of metal ions, a mechanism of action for many quinoline-based drugs, particularly 8-hydroxyquinolines. nih.gov While less common for the 3-hydroxy substitution pattern compared to the 8-hydroxy one, the potential for metal binding cannot be entirely ruled out depending on the target environment.
While much of the literature focuses on 8-hydroxyquinolines, research on 3-substituted quinolin-4-ones (the keto tautomers) has shown that modifications at this position are vital for activity. nih.gov The degradation of quinoline by hydroxyl radicals can lead to the formation of hydroxylated intermediates, highlighting the chemical reactivity of the ring and the importance of the hydroxyl group's position. mdpi.com
The biological activity of a molecule is fundamentally governed by its electronic properties, which can be described by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electron-Withdrawing Groups (EWGs): The two chlorine atoms at positions 6 and 8 are potent EWGs. They lower the energy of all molecular orbitals, including the LUMO. acs.org A lower LUMO energy makes the molecule a better electron acceptor (more electrophilic), which can enhance interactions with electron-rich (nucleophilic) residues in a biological target.
Electron-Donating Groups (EDGs): The C2-methyl group is a weak EDG, while the C3-hydroxyl group is a strong EDG through resonance. EDGs raise the energy of the molecular orbitals, particularly the HOMO. A higher HOMO energy makes the molecule a better electron donor (more nucleophilic), facilitating interactions with electron-poor species.
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of analogs based on the This compound scaffold, various steric and electronic parameters would be crucial for building a predictive QSAR model.
Electronic Parameters: The Hammett constant (σ) is a classical descriptor for the electron-donating or -withdrawing ability of substituents on an aromatic ring. Other parameters include dipole moment and calculated atomic charges.
Steric Parameters: Taft's steric parameter (Es) and molar refractivity (MR) are used to quantify the size and bulk of substituents. These parameters are critical as steric hindrance can prevent optimal drug-receptor binding.
Hydrophobic Parameters: The partition coefficient (log P) or the hydrophobic substituent constant (π) measures the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target.
A hypothetical QSAR study on analogs of This compound would involve synthesizing a library of compounds with variations at different positions and measuring their biological activity. The results could then be used to generate a model, as illustrated in the hypothetical table below. Such models can reveal that activity is, for example, positively correlated with electron-withdrawing character at C6 but negatively correlated with steric bulk at C2. nih.govnih.gov
| Analog | R1 (at C2) | R2 (at C6) | Hammett Constant (σ) for R2 | Molar Refractivity (MR) for R1 | Predicted Activity (Log 1/IC50) |
|---|---|---|---|---|---|
| 1 (Parent) | -CH3 | -Cl | +0.23 | 5.65 | - |
| 2 | -H | -Cl | +0.23 | 1.03 | Lower |
| 3 | -CH2CH3 | -Cl | +0.23 | 10.30 | Variable |
| 4 | -CH3 | -F | +0.06 | 5.65 | Lower |
| 5 | -CH3 | -NO2 | +0.78 | 5.65 | Higher |
Scaffold Hybridization and its Effects on SAR
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govresearchgate.net This approach aims to produce compounds with improved affinity, better efficacy, a modified selectivity profile, or the ability to interact with multiple biological targets simultaneously. The quinoline scaffold is an excellent platform for hybridization. nih.govresearchgate.net
For the This compound core, hybridization could be pursued by chemically modifying the C3-hydroxyl group. For example, the hydroxyl group could serve as an anchor point to attach other bioactive moieties, such as:
Triazoles: Known for their broad range of biological activities, linking a triazole ring could enhance the compound's anticancer or antimicrobial properties. researchgate.net
Sulfonamides: This functional group is present in many approved drugs and could introduce new hydrogen bonding interactions. mdpi.com
Piperazine Derivatives: Often used to improve pharmacokinetic properties and target central nervous system receptors. researchgate.net
Chalcones or other Natural Products: Fusing the quinoline with another natural product scaffold can lead to novel mechanisms of action.
Metal Complexation and Coordination Chemistry of 6,8 Dichloro 2 Methylquinolin 3 Ol
Coordination Modes and Ligand Properties (N,O-binding motif)
The molecular structure of 6,8-Dichloro-2-methylquinolin-3-ol features a quinoline (B57606) core with a hydroxyl group at the 3-position and a nitrogen atom within the heterocyclic ring. This arrangement provides a classic bidentate N,O-binding motif for coordination with metal ions. The deprotonation of the hydroxyl group creates an anionic oxygen donor, which, in conjunction with the lone pair of electrons on the quinoline nitrogen, can form stable chelate rings with a central metal atom.
The electronic properties of the quinoline ring, influenced by the electron-withdrawing chloro substituents at the 6 and 8 positions and the electron-donating methyl group at the 2-position, play a crucial role in the ligand's coordination properties. These substituents can modulate the electron density on the nitrogen and oxygen donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes.
Complex Formation with Transition Metal Ions (e.g., Cu(II), Ag(I), Zn(II))
The N,O-donor set of this compound facilitates the formation of complexes with a variety of transition metal ions. Research on analogous 2-methyl-8-hydroxyquinoline ligands has demonstrated the successful synthesis of complexes with Cu(II), and Zn(II). nih.gov For instance, the reaction of a dihalo-substituted 8-quinolinol with copper(II) and zinc(II) salts has been shown to yield stable metal complexes. nih.gov The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group.
While specific studies on the complexation of this compound with Ag(I) are not extensively documented in the reviewed literature, the known affinity of silver ions for nitrogen and oxygen donor ligands suggests a high probability of complex formation.
Structural Characterization of Metal Complexes (e.g., X-ray Diffraction, Electron Paramagnetic Resonance (EPR), UV-Vis, Electrospray Ionization-Mass Spectrometry (ESI-MS))
A comprehensive understanding of the structure and properties of metal complexes of this compound requires a suite of analytical techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). It provides detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry.
UV-Visible (UV-Vis) Spectroscopy: The formation of metal complexes with this compound is expected to result in significant changes in the UV-Vis absorption spectrum compared to the free ligand. These changes, arising from ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, can be used to monitor complex formation and to probe the electronic structure of the complex. Studies on related 8-hydroxyquinoline (B1678124) complexes have utilized UV-Vis spectroscopy for their characterization. sci-hub.se
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the characterization of intact metal-ligand complexes in the gas phase. It can be used to determine the stoichiometry of the complexes and to study their fragmentation patterns, providing valuable structural information.
The following table summarizes the characterization techniques used for analogous quinoline-based metal complexes, which are applicable to the study of this compound complexes.
| Analytical Technique | Information Obtained |
| X-ray Diffraction | Precise 3D molecular structure, bond lengths, and bond angles. nih.govnih.gov |
| EPR Spectroscopy | Electronic environment and coordination geometry of paramagnetic metal ions. |
| UV-Vis Spectroscopy | Electronic transitions, complex formation, and stoichiometry. sci-hub.se |
| ESI-MS | Stoichiometry and fragmentation patterns of metal-ligand complexes. |
Influence of Metal Chelation on Molecular Interactions and Biological Mechanisms
The chelation of metal ions by this compound can significantly alter its biological activity. The formation of a metal complex can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the coordinated metal ion can itself be a key player in the biological mechanism of action.
Research on structurally similar dihalo-substituted 8-quinolinol complexes has demonstrated potent antitumor activity. nih.gov These complexes have been shown to interact with biomolecules such as DNA, potentially through intercalation, leading to the inhibition of cancer cell proliferation. nih.gov The chelation of the metal ion was found to enhance the DNA binding affinity compared to the free ligand. nih.gov
The following table outlines the observed biological effects and mechanisms for metal complexes of analogous quinoline ligands.
| Metal Complex of Analogous Ligand | Biological Activity | Mechanism of Action |
| Zinc(II) and Copper(II) complexes of 5,7-dihalo-8-quinolinol | High anti-proliferative cytotoxicity against various tumor cell lines. nih.gov | Enhanced DNA binding affinity compared to the free ligand, likely through intercalation. nih.gov |
Future Directions and Advanced Research Perspectives for 6,8 Dichloro 2 Methylquinolin 3 Ol
Development of Advanced Synthetic Strategies for Novel Analogues with Enhanced Specificity
The synthesis of quinoline (B57606) derivatives has evolved significantly, moving from classical methods like the Skraup, Doebner-von Miller, and Conrad-Limpach reactions to more sophisticated and efficient strategies. nih.govnih.govorientjchem.org Future research on 6,8-Dichloro-2-methylquinolin-3-ol will likely focus on developing advanced synthetic methodologies to create novel analogues with improved specificity and potency.
Modern synthetic approaches such as multicomponent reactions (MCRs), transition-metal-catalyzed cross-coupling reactions, and C-H bond functionalization offer powerful tools for modifying the core structure of this compound. rsc.orgmdpi.com For instance, MCRs, like the Povarov or Friedländer reactions, could be adapted to introduce a wide range of substituents at various positions of the quinoline ring in a single step, promoting atom economy and structural diversity. rsc.orgmdpi.commdpi.com
Furthermore, late-stage functionalization techniques could be employed to modify the existing this compound scaffold. This would allow for the rapid generation of a library of derivatives with varied electronic and steric properties, which is crucial for optimizing biological activity and other functional characteristics. The development of regioselective and stereoselective synthetic methods will be paramount in creating analogues with precisely controlled three-dimensional structures, enhancing their interaction with specific biological targets. frontiersin.org
Table 1: Advanced Synthetic Strategies for Quinoline Derivatives
| Synthetic Strategy | Description | Potential Application for this compound Analogues |
|---|---|---|
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org | Rapid generation of a diverse library of analogues by varying the initial building blocks. |
| Transition-Metal Catalysis | Use of transition metals like palladium, copper, or cobalt to catalyze cross-coupling and C-H activation reactions. nih.govmdpi.com | Introduction of new functional groups at the chloro- or methyl- positions to modulate activity. |
| Photocatalytic Oxidative Cyclization | Utilization of light energy to promote cyclization reactions, often under mild conditions. mdpi.com | Greener and more efficient synthesis of the quinoline core and its derivatives. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates and improve yields. frontiersin.org | Faster optimization of reaction conditions for the synthesis of novel analogues. |
Integrated Computational-Experimental Design Approaches for Targeted Molecular Modulators
The integration of computational and experimental methods is a powerful paradigm in modern drug discovery and materials science. mdpi.comnih.gov For this compound, in silico approaches can guide the design of new analogues with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the biological activity and binding modes of novel derivatives, thereby prioritizing synthetic efforts. mdpi.comnih.govmdpi.com
QSAR studies can establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity, helping to identify key structural features that influence their function. nih.govmdpi.com Molecular docking simulations can predict how these molecules interact with the active sites of specific enzymes or receptors, providing insights into their mechanism of action. mdpi.comnih.gov For example, docking studies could be used to design derivatives that selectively target the ATP-binding site of a particular kinase, a common target for quinoline-based inhibitors. nih.govtandfonline.com
The synergy between computational predictions and experimental validation will accelerate the discovery of potent and selective modulators. Computationally designed compounds can be synthesized and tested experimentally, with the results feeding back into the computational models for further refinement. This iterative cycle of design, synthesis, and testing is a highly efficient strategy for developing new therapeutic agents or functional materials based on the this compound scaffold. researchgate.net
Exploration of Novel Molecular Targets and Unexplored Mechanistic Pathways
Quinoline derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral activities. benthamdirect.comnih.govfrontiersin.org While the precise molecular targets of this compound are yet to be fully elucidated, its structural features suggest several plausible avenues for investigation. The quinoline ring system is known to intercalate into DNA and inhibit topoisomerase enzymes, making these potential targets. nih.gov
Future research should aim to identify novel molecular targets for this compound and its derivatives. This can be achieved through a combination of target-based and phenotypic screening approaches. Affinity chromatography, proteomics, and chemical genetics can be employed to pull down and identify the cellular binding partners of this compound.
Understanding the mechanistic pathways through which this compound exerts its effects is also crucial. For instance, studies on similar quinoline derivatives have shown that they can induce apoptosis in cancer cells through p53-dependent pathways. nih.gov Investigating whether this compound activates similar cell death pathways or other mechanisms, such as inhibiting specific signaling cascades or modulating the activity of heat shock proteins, could reveal new therapeutic opportunities. nih.gov The hydroxyl radical reactions of quinoline have also been studied, providing insights into potential transformation pathways. nih.govacs.org
Elucidation of Structure-Based Drug Design Principles for this compound Derivatives
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design effective and selective inhibitors. nih.gov Once novel molecular targets for this compound are identified and their structures are determined, SBDD can be employed to rationally design new analogues with enhanced binding affinity and specificity.
The elucidation of the crystal structure of this compound in complex with its target protein would provide invaluable information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding. This information can then be used to guide the modification of the lead compound to optimize these interactions. For example, the hydroxyl group at the 3-position and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively, while the dichloro-substituted benzene (B151609) ring can engage in halogen bonding and other hydrophobic interactions. researchgate.net
Structure-activity relationship (SAR) studies will play a critical role in this process. nih.govacs.org By systematically modifying different parts of the this compound molecule—such as the position and nature of the halogen substituents, the methyl group, and the hydroxyl group—and evaluating the impact on biological activity, researchers can build a comprehensive understanding of the structural requirements for optimal potency and selectivity. frontiersin.orgnih.gov
Potential for Applications in Materials Science (e.g., organic electronic devices, fluorescent probes)
Beyond its potential in medicinal chemistry, the unique photophysical properties of the quinoline scaffold make this compound and its derivatives attractive candidates for applications in materials science. rsc.orgnih.gov Quinoline-based compounds have been successfully utilized as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes for the detection of various analytes. researchgate.netresearchgate.netrsc.orguconn.edumdpi.com
The presence of the electron-rich quinoline ring system, coupled with the electron-withdrawing chlorine atoms and the hydroxyl group, could impart interesting photoluminescent properties to this compound. Future research could explore the synthesis of derivatives with tailored emission wavelengths, quantum yields, and Stokes shifts for use as fluorescent probes. For example, quinoline-based probes have been developed for the detection of metal ions, pH changes, and reactive oxygen species in biological systems. rsc.orgrsc.orgacs.orgnih.gov
In the realm of organic electronics, quinoline derivatives are known to possess good electron-transporting properties, making them suitable for use in OLEDs. researchgate.netuconn.edumdpi.com The thermal and hydrolytic stability of the quinoline core is also advantageous for device longevity. uconn.edu By modifying the structure of this compound, it may be possible to tune its electronic properties to create efficient blue, green, or even white light-emitting materials for next-generation displays and lighting. The development of quinoline-based materials for third-generation photovoltaics is also an emerging area of research. nih.gov
Table 2: Potential Materials Science Applications of Quinoline Derivatives
| Application | Description | Relevance of this compound |
|---|---|---|
| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon binding to a specific analyte. rsc.orgrsc.org | The quinoline core can be functionalized to create sensors for ions, pH, and biomolecules. |
| Organic Light-Emitting Diodes (OLEDs) | Devices that use organic compounds to emit light when an electric current is applied. researchgate.netmdpi.com | Quinoline derivatives can act as efficient electron-transporting and light-emitting layers. |
| Photovoltaics | Devices that convert light energy into electrical energy. nih.gov | Quinoline-based materials are being explored for use in dye-sensitized and polymer solar cells. |
| Coordination Polymers | Materials formed by the self-assembly of metal ions and organic ligands. mdpi.com | The quinoline nitrogen and hydroxyl group can coordinate with metal ions to form functional materials. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,8-Dichloro-2-methylquinolin-3-ol, and how can reaction efficiency be monitored?
- Methodological Answer : A typical synthesis involves halogenation and cyclization steps. For example, analogous quinoline derivatives are synthesized using Ag₂O as a catalyst in dry CH₂Cl₂ under inert conditions, with reaction progress monitored via thin-layer chromatography (TLC) . Adjust stoichiometry and reaction time based on intermediate characterization (e.g., LC-MS). For efficiency, track byproducts using HPLC and optimize quenching conditions to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Expect aromatic protons in the δ 7.0–8.5 ppm range (quinoline core) and methyl groups near δ 2.5 ppm. Chlorine substituents deshield adjacent carbons .
- Mass Spectrometry : The molecular ion [M+H]⁺ should match the exact mass (193.029 Da for C₁₀H₈ClNO), with fragmentation patterns indicating Cl loss .
- IR Spectroscopy : Look for O–H stretches (~3200 cm⁻¹) and C=O/C=N vibrations (1650–1600 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse with water and consult a physician . Store in airtight containers away from light. For waste, neutralize with a base (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining the structure of this compound?
- Methodological Answer :
- Crystallography : Use SHELXL for refinement. If twinning or low-resolution data occurs, apply TWIN/BASF commands in SHELX . Compare unit cell parameters with literature.
- Spectroscopy : Cross-validate NMR/IR with computational predictions (DFT). For example, if crystallography suggests a planar quinoline ring but NMR shows dynamic effects, consider solvent polarity or temperature-dependent studies .
- Case Study : If X-ray data indicate a different tautomer than NMR, perform variable-temperature NMR to assess equilibrium .
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically. For example, test Ag₂O (0.5–2.0 eq.) in CH₂Cl₂ vs. DMF to optimize cyclization .
- Purity Control : Use column chromatography with gradient elution (hexane/EtOAc). Monitor purity via melting point analysis and differential scanning calorimetry (DSC).
- Scale-Up : Maintain inert atmosphere to prevent oxidation; pilot studies should replicate small-scale kinetics .
Q. In computational modeling of this compound, how can discrepancies between predicted and observed physicochemical properties be systematically addressed?
- Methodological Answer :
- QSAR/QSPR Models : Train neural networks on datasets (e.g., logP, solubility) using descriptors like Cl substituent positions and dipole moments . Validate against experimental data (e.g., HPLC logP measurements).
- DFT Calculations : Compare optimized geometries with crystallographic data. If bond lengths deviate >0.05 Å, re-evaluate basis sets (e.g., B3LYP/6-311+G(d,p)) .
- Error Analysis : Use Monte Carlo simulations to assess uncertainty in predicted properties like pKa or redox potentials .
Notes
- Advanced methods emphasize iterative validation (experimental + computational).
- Safety protocols align with academic lab standards, not industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
